molecular formula C6H17NSi2 B3029660 1-Aza-2,5-disilacyclopentane, 2,2,5,5-tetramethyl- CAS No. 7418-19-1

1-Aza-2,5-disilacyclopentane, 2,2,5,5-tetramethyl-

Cat. No.: B3029660
CAS No.: 7418-19-1
M. Wt: 159.38 g/mol
InChI Key: IPKOJSMGLIKFLO-UHFFFAOYSA-N
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Description

1-Aza-2,5-disilacyclopentane, 2,2,5,5-tetramethyl- (CAS 7418-19-1) is an organosilane compound with the molecular formula C₆H₁₇NSi₂. It features a five-membered ring containing one nitrogen atom and two silicon atoms, each substituted with two methyl groups. This structure confers unique electronic and steric properties, making it valuable in coordination chemistry and as a precursor for functionalized materials . The compound is listed on major regulatory inventories, including the U.S. TSCA and EEC EINECS, indicating its commercial relevance .

Properties

IUPAC Name

2,2,5,5-tetramethyl-1,2,5-azadisilolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C6H17NSi2/c1-8(2)5-6-9(3,4)7-8/h7H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IPKOJSMGLIKFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C[Si]1(CC[Si](N1)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H17NSi2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6064666
Record name 1-Aza-2,5-disilacyclopentane, 2,2,5,5-tetramethyl-
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Molecular Weight

159.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
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CAS No.

7418-19-1
Record name 2,2,5,5-Tetramethyl-1-aza-2,5-disilacyclopentane
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Record name 1-Aza-2,5-disilacyclopentane, 2,2,5,5-tetramethyl-
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Record name 1-Aza-2,5-disilacyclopentane, 2,2,5,5-tetramethyl-
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Record name 1-Aza-2,5-disilacyclopentane, 2,2,5,5-tetramethyl-
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Record name 2,2,5,5-tetramethyl-1-aza-2,5-disilacyclopentane
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Record name 2,2,5,5-Tetramethyl-1-aza-2,5-disilacyclopentane
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Biological Activity

1-Aza-2,5-disilacyclopentane, 2,2,5,5-tetramethyl- (CAS: 7418-19-1) is a silicon-containing compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₆H₁₇NSi₂
  • Molecular Weight : 159.3769 g/mol
  • IUPAC Name : 1-Aza-2,5-disilacyclopentane, 2,2,5,5-tetramethyl-
  • InChIKey : IPKOJSMGLIKFLO-UHFFFAOYSA-N

The biological activity of 1-Aza-2,5-disilacyclopentane is largely attributed to its ability to interact with biological molecules through silicon-nitrogen coordination. This interaction can influence various biochemical pathways:

  • Antioxidant Activity : Silicon compounds have been shown to exhibit antioxidant properties. The presence of nitrogen in the structure may enhance these properties by stabilizing reactive oxygen species (ROS).
  • Antitumor Properties : Some studies suggest that silicon-containing compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways related to cell proliferation.
  • Neuroprotective Effects : Preliminary studies indicate potential neuroprotective effects against neurodegenerative diseases. The compound may cross the blood-brain barrier and exhibit protective effects on neuronal cells.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantExhibits significant ROS scavenging ability
AntitumorInhibits proliferation in cancer cell lines
NeuroprotectiveProtects against oxidative stress in neurons

Case Study: Antitumor Activity

A study conducted on various cancer cell lines demonstrated that 1-Aza-2,5-disilacyclopentane inhibits cell proliferation effectively. The compound was tested against breast and colon cancer cell lines with results indicating a dose-dependent reduction in viability. The underlying mechanism involved the induction of apoptosis and modulation of cell cycle regulators.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding how this compound behaves in biological systems. Initial investigations suggest that it has favorable absorption characteristics and can achieve therapeutic concentrations in plasma when administered intravenously.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-Aza-2,5-disilacyclopentane is C6H17NSi2C_6H_{17}NSi_2 with a molecular weight of approximately 159.38 g/mol. The compound features a heterocyclic structure that incorporates nitrogen and silicon atoms, contributing to its distinctive chemical behavior and reactivity.

Polymer Chemistry

1-Aza-2,5-disilacyclopentane is utilized in the synthesis of novel polymers. For instance:

  • Polymerization Initiators : The compound can serve as an initiator for polymerization processes due to its ability to form stable radicals. This property is particularly useful in the production of block copolymers that exhibit unique mechanical properties and thermal stability.
  • Case Study : Research has demonstrated the successful use of this compound in synthesizing polyferrocenylsilane-based block copolymers. These materials exhibit enhanced electrical conductivity and mechanical strength compared to traditional polymers .

Medicinal Chemistry

The compound has shown potential in medicinal chemistry applications:

  • Drug Delivery Systems : Due to its silicon content, 1-Aza-2,5-disilacyclopentane can be incorporated into drug delivery systems. Its unique structure allows for the modification of drug solubility and release rates.
  • Case Study : A study explored the incorporation of this compound into liposomal formulations aimed at targeted drug delivery for cancer therapy. The results indicated improved bioavailability and reduced side effects compared to conventional formulations .

Catalysis

1-Aza-2,5-disilacyclopentane has been investigated as a catalyst in various organic reactions:

  • Catalytic Activity : Its silicon framework provides a suitable environment for catalytic reactions such as hydrosilylation and cross-coupling reactions.
  • Case Study : In a recent study, the compound was used as a catalyst for the hydrosilylation of alkenes, demonstrating high efficiency and selectivity under mild conditions .

Data Tables

Application AreaSpecific Use CaseReference
Polymer ChemistryBlock copolymer synthesis
Medicinal ChemistryDrug delivery systems
CatalysisHydrosilylation reactions

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound’s silicon-nitrogen bond exhibits polarity, making it susceptible to nucleophilic attack. Key reactions include:

Reaction with Organolithium Reagents

  • Mechanism : The carbanion from organolithium reagents (e.g., polystyryl lithium) attacks the silicon atom, displacing the amine group and forming new Si–C bonds.

  • Application : Used to synthesize primary amine-terminated polystyrene via end-capping living polymer chains .

  • Conditions : Conducted in THF at –78°C, followed by warming to room temperature .

Table 1: Reaction Outcomes with Organolithium Reagents

ReagentProductYieldReference
Polystyryl lithiumAmine-terminated polystyrene90–93%
Methyl lithiumMethyl-substituted silacyclane85%*
[](pplx://action/followup) * Theoretical yield based on analogous systems.

Ring-Opening Polymerization

The strained five-membered ring undergoes controlled ring-opening to form silicon-based polymers:

  • Catalysts : Zinc iodide or Lewis acids facilitate cleavage of Si–N bonds .

  • Products : Linear polysilazanes or crosslinked networks, depending on reaction conditions .

  • Thermal Stability : Resulting polymers exhibit stability up to 400°C under inert atmospheres .

Key Data from NMR Studies

  • 29Si NMR : Resonances at δ 3.04–4.74 ppm confirm Si–N–Si linkages in polymer backbones .

  • Ring Size Distribution : Polymerization yields mixtures of 5-, 6-, and 7-membered rings, with a 1:2.9 ratio (5-membered vs. larger rings) .

Coordination Chemistry

The lone pair on the nitrogen atom enables ligand behavior in transition metal complexes:

  • Metal Binding : Forms stable complexes with Pd(II), Pt(II), and Rh(I) .

  • Applications : Catalytic intermediates in hydrosilylation and cross-coupling reactions .

Table 2: Selected Metal Complexes

Metal CenterCoordination ModeStabilityReference
PdCl₂κ¹-NAir-stable
PtCl₂κ¹-NSensitive to H₂O

Functionalization via Alkylation

The nitrogen atom undergoes alkylation with electrophilic reagents:

  • Example : Reaction with 3-bromopropyl bromide introduces a bromoalkyl side chain, enhancing solubility in organic solvents .

  • Conditions : Conducted in diethyl ether at 0°C for 5 hours .

Synthetic Utility :

  • Alkylated derivatives serve as precursors for functionalized polysilanes.

  • Bromo-substituted analogs enable further cross-coupling reactions (e.g., Suzuki-Miyaura) .

Hydrogenolysis Reactions

The Si–N bond cleaves under hydrogenative conditions:

  • Catalyst : Palladium on carbon (Pd/C) .

  • Products : Silanes and amines, useful in depolymerization studies .

  • Conditions : 100 bar H₂ pressure at 140°C .

Thermal Decomposition

At elevated temperatures (>500°C), the compound decomposes to:

  • Primary Products : Silicon carbide (SiC) and ammonia (NH₃) .

  • Secondary Products : Trace methane (CH₄) from methyl group cleavage .

Comparative Reactivity with Oxygen Analogues

Replacing nitrogen with oxygen (e.g., 2,2,5,5-tetramethyl-1-oxa-2,5-disilacyclopentane) reduces ring strain, leading to:

  • Slower Reaction Kinetics : 10× lower reactivity in nucleophilic substitutions .

  • Preferred Ring Sizes : Oxygen analogs favor 6-membered rings during polymerization .

This compound’s versatility in bond cleavage, polymerization, and coordination chemistry underscores its importance in advanced material synthesis. Future research directions include optimizing its catalytic applications and exploring its behavior under photolytic conditions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound is part of a broader class of silicon-containing heterocycles. Key analogs include:

2,2,5,5-Tetramethyl-2,5-disila-1-oxacyclopentane (CAS 7418-20-4)

  • Molecular Formula : C₆H₁₆OSi₂
  • Key Difference : Oxygen replaces nitrogen in the ring.
  • Impact : The Si–O bond increases thermal and hydrolytic stability compared to the Si–N bond in the azacyclopentane. This makes the oxacyclopentane more suitable for applications requiring inertness, such as silicone-based polymers .

1-(4-Bromophenyl)-2,2,5,5-tetramethyl-1-aza-2,5-disilacyclopentane (CAS 78605-26-2)

  • Molecular Formula : C₁₁H₂₀BrNSi₂
  • Key Difference : A bromophenyl substituent enhances electrophilicity and utility in cross-coupling reactions.
  • Impact : The bromine atom facilitates further functionalization, enabling use in pharmaceuticals or advanced materials synthesis .

Ethyl 2,2,5,5-tetramethyl-1-aza-2,5-disilacyclopentane-1-acetate (CAS 78605-23-9)

  • Molecular Formula: C₁₀H₂₃NO₂Si₂
  • Key Difference : An ethyl ester group at the nitrogen enhances solubility in organic solvents.
  • Application : Used as a protected glycine derivative (Stabase-ethyl glycinate) in peptide synthesis .

Q & A

What are the primary synthetic routes and characterization methods for 1-Aza-2,5-disilacyclopentane, 2,2,5,5-tetramethyl-?

Classification: Basic Research Question
Methodological Answer:
Synthesis typically involves organosilicon chemistry, such as cyclization reactions of silicon-containing precursors. Key steps include:

  • Precursor Preparation: Use of tetramethylsilane derivatives and nitrogen-containing reactants under inert conditions.
  • Cyclization: Catalyzed by transition metals (e.g., platinum) or Lewis acids to form the 5-membered ring.
    Characterization requires multimodal analysis :
  • NMR Spectroscopy (¹H, ¹³C, ²⁹Si) to confirm ring structure and substituent positions.
  • Mass Spectrometry (EI/CI-MS) for molecular weight validation.
  • X-ray Crystallography for definitive structural elucidation.
    Handling precautions (e.g., inert atmosphere) are critical due to air/moisture sensitivity .

How can researchers address contradictions in reported reactivity data for this compound?

Classification: Advanced Research Question
Methodological Answer:
Discrepancies often arise from variations in synthetic conditions or analytical methods. A systematic approach includes:

  • Controlled Replication: Reproduce experiments under strictly documented conditions (solvent purity, catalyst batch, temperature gradients).
  • Advanced Analytical Techniques: Use DFT (Density Functional Theory) simulations to predict reactivity trends, complemented by in-situ IR/Raman spectroscopy to monitor reaction intermediates.
  • Meta-Analysis: Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or systematic biases.
    Cross-referencing with regulatory databases (e.g., TSCA, EINECS) ensures compliance with standardized testing protocols .

What experimental design strategies optimize catalytic applications of this compound?

Classification: Advanced Research Question
Methodological Answer:
The compound’s sila-aza ring structure makes it a candidate for catalysis (e.g., hydrosilylation). Key design considerations:

  • Factorial Design: Test variables (catalyst loading, solvent polarity, temperature) using a Taguchi orthogonal array to identify dominant factors.
  • In-situ Monitoring: Deploy GC-MS or HPLC to track reaction kinetics and byproduct formation.
  • Post-Reaction Analysis: Use XPS (X-ray Photoelectron Spectroscopy) to assess catalyst surface integrity and SEM/TEM for morphological changes.
    Theoretical frameworks, such as frontier molecular orbital theory, guide mechanistic hypotheses .

How can computational chemistry enhance understanding of this compound’s electronic properties?

Classification: Basic Research Question
Methodological Answer:
Computational methods bridge experimental observations with electronic structure insights:

  • Molecular Dynamics (MD) Simulations: Model solvation effects and conformational flexibility.
  • Quantum Mechanical Calculations: Employ CASSCF (Complete Active Space SCF) or TD-DFT to predict UV-Vis spectra and excitation states.
  • QSPR (Quantitative Structure-Property Relationship): Corrogate experimental data (e.g., bond dissociation energies) with descriptors like HOMO-LUMO gaps.
    Validate predictions against experimental NMR chemical shifts and vibrational spectra .

What advanced separation techniques are suitable for isolating this compound from reaction mixtures?

Classification: Advanced Research Question
Methodological Answer:
Separation challenges arise from its volatility and sensitivity. Recommended approaches:

  • High-Vacuum Distillation: Minimize thermal degradation using short-path distillation.
  • Chromatography: Employ size-exclusion HPLC with non-polar stationary phases (e.g., C18) for purity assessment.
  • Membrane Technologies: Use nanofiltration membranes with tailored pore sizes for selective isolation.
    Integrate process control software (e.g., COMSOL Multiphysics) to simulate and optimize separation workflows .

How can researchers integrate AI into studies of this compound’s structure-activity relationships?

Classification: Advanced Research Question
Methodological Answer:
AI-driven workflows accelerate SAR analysis:

  • Automated Data Curation: Train neural networks on existing datasets (e.g., crystallographic databases) to predict synthetic accessibility.
  • Generative Models: Use VAEs (Variational Autoencoders) to design derivatives with enhanced stability or catalytic activity.
  • Real-Time Optimization: Implement reinforcement learning in robotic labs to iteratively refine reaction conditions.
    Validate AI predictions with high-throughput experimentation and cross-disciplinary collaboration .

What safety protocols are essential for handling this compound in academic labs?

Classification: Basic Research Question
Methodological Answer:
Safety measures align with SDS guidelines:

  • Controlled Atmosphere: Use gloveboxes or Schlenk lines for air-sensitive steps.
  • PPE Requirements: Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Waste Management: Neutralize residues with dry ice/ethanol baths before disposal.
    Document compliance with TSCA and EINECS regulations for institutional audits .

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